molecular formula C7H10N4O B2375604 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one CAS No. 2013869-95-7

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one

Cat. No.: B2375604
CAS No.: 2013869-95-7
M. Wt: 166.184
InChI Key: OGNOVXVWXHACCB-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)pyrazolidin-3-one is a chemical compound featuring a pyrazolidin-3-one core linked to a 1-methyl-1H-pyrazole moiety. The pyrazolidinone scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a key structural motif in compounds with diverse pharmacological activities. Pyrazolone and pyrazolidinone derivatives are reported to exhibit a wide range of biological properties, including antimicrobial, antifungal, analgesic, anti-inflammatory, antioxidant, and antitumor activities . These compounds represent an interesting template for combinatorial and medicinal chemistry due to their relatively simple preparation and broad biological action spectrum . Specifically, various pyrazole and pyrazolidinone derivatives have been synthesized and shown to possess promising anticancer activity in vitro against several human cancer cell lines, with some compounds functioning as key intermediates in organic synthesis for developing new therapeutic agents . The structural features of this compound make it a valuable building block for researchers exploring new chemical entities in drug discovery programs, particularly for investigating multitarget compounds that interfere with inflammation, oxidative stress, and tumorigenesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-11-4-5(3-8-11)6-2-7(12)10-9-6/h3-4,6,9H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNOVXVWXHACCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine–Diketone Cyclization

The most common method involves reacting 1-methyl-1H-pyrazol-4-carboxylic acid hydrazide with diketones. For example:

  • Reagents : 1-Methyl-1H-pyrazol-4-carboxylic acid hydrazide, pentane-2,4-dione (2,4-PD).
  • Conditions : Reflux in propan-2-ol with catalytic HCl (4–6 h).
  • Yield : 70–85%.
  • Mechanism : The hydrazide undergoes nucleophilic attack on the diketone, followed by cyclodehydration to form the pyrazolidinone ring.

Aldol Condensation–Hydrazine Cyclization

Pyrazole aldehydes can participate in aldol reactions followed by hydrazine cyclization:

  • Reagents : 1-Methyl-1H-pyrazol-4-carbaldehyde, β-keto esters.
  • Conditions : KOH in ethanol, room temperature (12–24 h).
  • Yield : 55–75%.
  • Key Insight : The aldol adduct forms an α,β-unsaturated ketone, which reacts with hydrazine to yield the pyrazolidinone.

Multi-Component Reactions (MCRs)

One-Pot Synthesis via Horner–Wadsworth–Emmons Olefination

A phosphonate-based approach enables efficient ring formation:

  • Reagents : Diethyl (1-methyl-1H-pyrazol-4-yl)phosphonate, aldehydes.
  • Conditions : NaH in THF, paraformaldehyde (2 h).
  • Yield : 68–91%.
  • Advantage : High regioselectivity and scalability.

Hydrazine–Acrylate Cyclocondensation

Ethyl acrylate derivatives react with pyrazole-bearing hydrazines:

  • Reagents : 1-Methyl-1H-pyrazol-4-yl hydrazine, ethyl acrylate.
  • Conditions : Reflux in methanol (10 h).
  • Yield : 62–78%.
  • Byproduct Control : Acidic workup minimizes N-methylation side reactions.

Functionalization of Pre-Formed Pyrazolidinones

Suzuki–Miyaura Coupling

Catalytic Oxidation Approaches

Ketone Oxidation to Lactams

Oxidation of 5-(1-methyl-1H-pyrazol-4-yl)pentan-2-one:

  • Catalyst : Cu(NO₃)₂, Mn(NO₃)₂.
  • Conditions : O₂ bubbling in acetic acid (100°C, 18 h).
  • Yield : 69–82%.
  • Mechanism : Oxidative cyclization forms the pyrazolidinone ring.

Comparative Analysis of Methods

Method Yield (%) Time (h) Scalability Key Advantage
Hydrazine–Diketone 70–85 4–6 High One-step, high regioselectivity
MCR (Horner–Emmons) 68–91 2 Moderate Tunable substituents
Suzuki Coupling 50–65 12 Low Late-stage diversification
Catalytic Oxidation 69–82 18 High No hydrazine handling

Mechanistic Insights and Challenges

  • Regioselectivity : Cyclocondensation favors the 5-pyrazolyl isomer due to steric and electronic effects.
  • Side Reactions : N-Methylation and over-oxidation are common in acidic or high-temperature conditions.
  • Purification : Silica gel chromatography (hexane/EtOAc) is standard, but recrystallization (EtOH/H₂O) improves purity.

Chemical Reactions Analysis

Oxidative Aromatization Reactions

Pyrazolidin-3-one derivatives undergo oxidative aromatization to form pyrazol-3-ol derivatives when treated with HBr/H₂O₂ systems. For example:

  • Reaction Conditions : 1-(4-chlorophenyl)pyrazolidin-3-one converts to 4-bromo-1-(4-chlorophenyl)-1H-pyrazol-3-ol in chloroform at 60°C using 3 eq H₂O₂ (90% yield) .

  • Mechanism : Radical pathway initiated by bromine radicals (supported by TEMPO inhibition studies) .

Table 1: Oxidative Aromatization of Analogous Pyrazolidin-3-ones

Starting MaterialProductConditionsYield (%)
1-(4-Chlorophenyl)pyrazolidinone4-Bromo-pyrazol-3-ol derivativeHBr/H₂O₂, CHCl₃, 60°C90
1-Phenylpyrazolidin-3-one4-Bromo-1-phenylpyrazol-3-olHBr (5 eq), H₂O₂, 3h72

Bromination and Dibromination

Electrophilic bromination occurs preferentially at the C4 position of the pyrazolidinone ring:

  • Selectivity : Electron-donating substituents (e.g., -OCH₃, -CH₃) enhance reaction efficiency .

  • Dibromination : Excess HBr (5 eq) produces dibrominated derivatives (e.g., 3,4-dibromo-1-(4-nitrophenyl)pyrazol-3-ol in 55% yield) .

Oxidative C-O Coupling

Pyrazolidin-3-ones participate in metal-catalyzed couplings with N-hydroxyphthalimide:

  • Catalyst : Fe(ClO₄)₄·nH₂O in MeCN at 60°C facilitates C-O bond formation (71% yield for 4-benzyl-3-methyl derivatives) .

  • Scope : Tolerates benzyl, methyl, and halogen substituents on the pyrazolidinone core .

Table 2: Oxidative Coupling of Pyrazolidin-3-ones

SubstrateCoupling PartnerCatalystYield (%)
4-Benzyl-3-methylpyrazolinoneN-HydroxyphthalimideFe(ClO₄)₄·nH₂O71
1-(4-Iodophenyl)pyrazolidinoneN-HydroxysuccinimideCo(OAc)₂·4H₂O68

Functionalization via Alkylation

The pyrazole nitrogen undergoes alkylation under basic conditions:

  • Example : 1-Benzyl-3-methyl-5-pyrazolone reacts with hydrazine hydrate in methanol/NaOH to form hydrazine derivatives (56% yield) .

  • Kinetics : Reaction progress monitored by TLC, with reflux times ranging 4–8 hours .

Cyclocondensation Reactions

Pyrazolidin-3-ones act as precursors for fused heterocycles:

  • Case Study : Ethyl acetoacetate reacts with 1-(benzyl)pyrazolidinone in methanol to form pyridazinone derivatives (64% yield) .

  • Key Step : Acid-catalyzed cyclization (e.g., H₂SO₄) induces ring closure .

Stability and Byproduct Formation

  • Thermal Sensitivity : Melting points of derivatives range 148–193°C, indicating thermal stability .

  • Side Reactions : Incomplete cyclization observed in stepwise syntheses (e.g., 64.74% yield for intermediate hydrazine derivatives) .

Spectroscopic Characterization

Critical NMR signals for structural confirmation:

  • Pyrazolidinone Protons : δ 3.94 ppm (NCH₂), δ 2.56 ppm (COCH₂) .

  • Aromatic Protons : δ 7.28–7.64 ppm (substituted phenyl groups) .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural properties allow for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to yield corresponding oxides or reduced to form derivatives.

Biology

The biological activities of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one have attracted considerable attention. Research indicates that it exhibits antimicrobial and anticancer properties. Its mechanism of action primarily involves the inhibition of the Colony Stimulating Factor-1 Receptor (CSF-1R), which plays a crucial role in monocyte and macrophage function. This inhibition can alter the tumor microenvironment, potentially reducing tumor growth and survival rates .

Medicine

In medicinal chemistry, ongoing research focuses on exploring this compound as a pharmacophore in drug development. Its ability to modulate immune responses makes it a candidate for therapeutic applications in cancer treatment and other diseases linked to macrophage activity .

Industry

Beyond academic research, this compound finds applications in developing agrochemicals and other industrial products. Its unique properties make it valuable in formulating effective agricultural solutions.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types by inhibiting CSF-1R signaling pathways, leading to reduced proliferation and increased apoptosis in tumor cells. The IC50 value for CSF-1R inhibition was recorded at 2.7 nM, indicating high potency .

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed that it exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent in clinical settings. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell death .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of pyrazolidin-3-one derivatives is highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one with structurally related compounds from recent studies:

Compound ID Substituent at Position 4 Substituent at Position 5 Key Biological Activity (vs. Standards) Reference
4a 1H-Benzo[d]imidazol-1-yl Phenyl Moderate antibacterial (S. aureus, E. coli)
4f 1H-Benzo[d]imidazol-1-yl 4-Methoxyphenyl Strong antifungal (C. albicans)
4g 1H-Benzo[d]imidazol-1-yl 4-Chlorophenyl High activity against A. flavus
Target Compound None (pyrazolidin-3-one core) 1-Methyl-1H-pyrazol-4-yl Not reported in provided evidence

Key Findings:

Substituent Effects on Activity: Electron-Donating Groups: Compound 4f (4-methoxyphenyl) showed enhanced antifungal activity, likely due to improved membrane permeability from the methoxy group . Electron-Withdrawing Groups: Compound 4g (4-chlorophenyl) exhibited superior activity against Aspergillus flavus, attributed to the chloro group’s ability to stabilize molecular interactions via halogen bonding . Heteroaromatic vs. This suggests that the pyrazole moiety in the target compound could confer distinct pharmacokinetic advantages over phenyl derivatives.

SAR Trends :

  • The presence of a benzimidazole group at position 4 (as in 4a–4g) correlates with broad-spectrum antimicrobial activity. However, replacing benzimidazole with simpler groups (e.g., hydrogen or alkyl) may reduce potency but improve solubility .
  • The pyrazolidin-3-one core itself is critical for maintaining planar geometry, facilitating interactions with enzymatic active sites .

Biological Activity

5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fused ring structure that contributes to its distinct chemical and biological properties. Its IUPAC name is this compound, and it has been characterized for various chemical reactions, including oxidation and substitution reactions.

Target of Action

The primary target for this compound is the Colony Stimulating Factor-1 Receptor (CSF-1R) . It exhibits a high affinity for this receptor, with an IC50 value of 2.7 nM , indicating potent inhibitory activity.

Mode of Action

The compound inhibits CSF-1R activity, which plays a crucial role in regulating monocyte and macrophage function. This inhibition can alter the tumor microenvironment, potentially reducing tumor growth and survival rates.

Pharmacokinetics

Research indicates that this compound has negligible brain uptake under baseline conditions, suggesting that it may have limited central nervous system effects. Its pharmacokinetic profile is essential for understanding its potential therapeutic applications.

Biological Activities

This compound has been investigated for various biological activities, including:

Antimicrobial Properties : The compound has shown promise in inhibiting microbial growth, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Effects : Its ability to modulate the tumor microenvironment through CSF-1R inhibition suggests potential as an anticancer agent. Studies have documented its effects on various cancer cell lines, demonstrating reduced proliferation and increased apoptosis in treated cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazolidinones, including this compound:

StudyFindings
Demonstrated effective antimicrobial activity against specific bacterial strains.
Reported anticancer properties through modulation of signaling pathways associated with tumor growth.
Highlighted the compound's role in inhibiting CSF-1R and its implications for cancer therapy.

Q & A

Q. What are the standard synthetic routes for 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one, and how can reaction conditions be optimized for yield?

The synthesis typically involves condensation reactions between pyrazole derivatives and ketones or aldehydes under reflux conditions. For example, analogous pyrazolidin-3-one compounds are synthesized via Vilsmeier-Haack reactions or by refluxing intermediates with sodium acetate in glacial acetic acid to facilitate cyclization . Optimization includes adjusting reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometric ratios of reagents. Catalysts like anhydrous sodium acetate can enhance yields by promoting deprotonation and intermediate stabilization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly distinguishing pyrazole and pyrazolidinone moieties. IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves 3D structures, bond lengths, and angles. Tools like ORTEP-3 visualize thermal ellipsoids and hydrogen-bonding networks . For example, SHELXL refines positional and displacement parameters using high-resolution data, critical for resolving disorder in flexible substituents .

Q. What preliminary biological activities have been reported for pyrazolidin-3-one derivatives?

Pyrazolidin-3-one derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), assessed via disc diffusion assays. Bioactivity correlates with substituents: electron-withdrawing groups (e.g., nitro, chloro) enhance potency by increasing membrane permeability . For instance, 4-chlorophenyl derivatives show MIC values <10 µg/mL against fungal strains .

Advanced Research Questions

Q. How can contradictory crystallographic data between computational predictions and experimental results be resolved?

Discrepancies often arise from dynamic disorder or solvent effects. SHELXL’s PART and SIMU commands model disorder by splitting atomic positions, while TWIN refines twinned crystals. Pairwise refinement against high-resolution data (<1.0 Å) and validation tools (e.g., PLATON ADDSYM) detect missed symmetries . For example, hydrogen-bonding networks predicted computationally may require manual adjustment in SHELXPRO to match experimental electron density maps .

Q. What strategies are employed to analyze hydrogen-bonding networks in pyrazolidinone crystals?

Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings). Using Etter’s rules, intermolecular interactions (e.g., N-H···O=C) are mapped via programs like Mercury, identifying stabilizing motifs. For pyrazolidinones, bifurcated hydrogen bonds often form between the carbonyl oxygen and adjacent N-H groups, influencing crystal packing and stability .

Q. How do substituent variations on the pyrazole ring influence bioactivity and stability?

  • Bioactivity : Introducing electron-deficient groups (e.g., nitro) at the pyrazole 4-position enhances antimicrobial activity by improving target binding (e.g., enzyme active sites) . Conversely, bulky substituents (e.g., pyrrolidinyl) may reduce solubility, requiring pro-drug strategies.
  • Stability : Substituents like methyl groups at the 1-position sterically shield the pyrazolidinone ring from hydrolysis under acidic conditions. Stability assays (e.g., pH 1–13 buffers) quantify degradation rates, guiding formulation .

Q. What methodological considerations are critical for structure-activity relationship (SAR) studies of this compound?

  • Systematic variation : Synthesize analogs with controlled substitutions (e.g., para-chloro, methoxy) to isolate electronic/steric effects.
  • Data normalization : Use standardized assays (e.g., microbroth dilution for MICs) to minimize batch variability.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial dihydrofolate reductase, validated by correlation with experimental IC₅₀ values .

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